Bienvenue dans la boutique en ligne BenchChem!

Pentamidine Amidoxime

Drug Metabolism CYP450 In Vitro Kinetics

Pentamidine amidoxime is the obligate mARC1 metabolic intermediate essential for amidoxime prodrug activation. Unlike dicationic pentamidine (pKa 11.4), the mono-amidoxime (pKa 6–7) generates a neutral species for passive membrane diffusion (LogP 4.19). As the dominant hepatic S9 metabolite (Km 0.48 mM; Vmax 29.50 pmol/min/mg), it is the definitive reference standard for HPLC validation of metabolic conversion. Substituting parent pentamidine confounds CYP450 metabolism, prodrug activation, and intracellular penetration studies. Procure >98% purity monoamidoxime to ensure assay specificity and reliable mARC enzyme kinetics screening.

Molecular Formula C19H24N4O3
Molecular Weight 356.4 g/mol
CAS No. 130349-07-4
Cat. No. B134079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamidine Amidoxime
CAS130349-07-4
Synonyms4-[[5-[4-(Aminoiminomethyl)phenoxy]pentyl]oxy]-N-hydroxybenzenecarboximidamide;  1-(4’-Hydroxyamidinophenoxy)-5-(4’-amidinophenoxy)pentane;  N-Hydroxy Pentamidine; 
Molecular FormulaC19H24N4O3
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N
InChIInChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23)
InChIKeyUREYBSXWRHBDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentamidine Amidoxime (CAS 130349-07-4): What Research and Procurement Teams Must Know Before Sourcing


Pentamidine amidoxime (N-hydroxypentamidine) is the mono‑N‑hydroxylated derivative of the antiprotozoal diamidine pentamidine, in which one terminal benzamidine group is replaced by a benzamidoxime moiety [1]. It was first synthesised as a prospective metabolite during investigations of pentamidine biotransformation and has subsequently been studied as both a metabolic intermediate and a tool compound for designing orally bioavailable prodrugs [1][2]. The compound is not an approved drug itself but serves as a critical reference standard in metabolic activation research, particularly for the mARC (mitochondrial amidoxime reducing component) enzyme system, and as a synthetic precursor in medicinal chemistry programmes.

Why Pentamidine Isethionate Cannot Simply Replace Pentamidine Amidoxime in Research Protocols


Pentamidine isethionate and pentamidine amidoxime differ fundamentally in their ionisation state at physiological pH, membrane permeability, and metabolic fate, making them non‑interchangeable in experimental systems. Pentamidine (pKa ≈ 11.4) exists predominantly as a dication at pH 7.4, severely limiting passive membrane diffusion and oral absorption [1]. The amidoxime modification reduces basicity (amidoxime pKa ≈ 6–7), yielding a substantial fraction of neutral species capable of crossing biological membranes [2]. Moreover, pentamidine amidoxime is not merely a less-active analogue; it is the obligate intermediate in the mARC‑dependent reduction pathway that activates doubly‑promoiated amidoxime prodrugs to the parent diamidine [3]. Substituting pentamidine for its amidoxime therefore confounds readouts in prodrug activation assays, CYP450‑mediated metabolism studies, and any investigation where intracellular penetration or oral bioavailability is a variable.

Head‑to‑Head Quantitative Evidence for Pentamidine Amidoxime vs. Comparator Compounds


Metabolic N‑Hydroxylation Kinetics: Formation of Pentamidine Amidoxime from Pentamidine by Rat Liver CYP450

Pentamidine is metabolised to its mono‑amidoxime (the target compound) by rat liver 9,000 g supernatant with Michaelis–Menten kinetics characterised by Km = 0.48 mM and Vmax = 29.50 pmol/min/mg protein [1]. In contrast, formation of the di‑hydroxylated metabolite (N,N′‑dihydroxypentamidine) proceeds with lower affinity and markedly lower capacity (Km = 0.73 mM; Vmax = 4.10 pmol/min/mg protein) [1]. Thus, mono‑amidoxime generation is kinetically favoured over bis‑amidoxime production in this system.

Drug Metabolism CYP450 In Vitro Kinetics

Anti‑Pneumocystis Efficacy: Intravenous Activity vs. Oral Inactivity of Pentamidine Monoamidoxime in a Rat Model

In a corticosteroid‑suppressed rat model of Pneumocystis carinii pneumonia, the monoamidoxime analog of pentamidine (Compound 9) was significantly active when administered intravenously at 22 μmol kg⁻¹ day⁻¹ but was inactive when given orally at 33 μmol kg⁻¹ day⁻¹ [1]. In the same model, intravenous pentamidine (22 μmol kg⁻¹ day⁻¹) reduced lung cyst burden to 0.9 × 10⁶ cysts/g lung vs. 44.7 × 10⁶ cysts/g in saline controls [1]. The diamidoxime (bis‑amidoxime) prodrug analog yielded excellent oral and intravenous activities, whereas the mono‑substituted compound required intravenous dosing [1].

Pneumocystis carinii In Vivo Efficacy Prodrug Pharmacology

Enzymatic Reduction Rate: Pentamidine Monoamidoxime Is a Superior mARC1 Substrate Compared to Pentamidine Diamidoxime

The mitochondrial amidoxime reducing component mARC1 catalyses the reduction of pentamidine monoamidoxime to pentamidine at a rate that exceeds the reduction of pentamidine diamidoxime to the corresponding monoamidoxime [1]. Under reconstituted assay conditions with cytochrome b₅ and NADH‑cytochrome b₅ reductase, the monoamidoxime → pentamidine step is kinetically favoured, positioning the monoamidoxime as the proximal and more rapidly activated intermediate in the prodrug‑to‑drug conversion cascade [1].

mARC Enzyme System Prodrug Activation N‑Reduction

Predicted Lipophilicity Advantage: Computed LogP of Pentamidine Amidoxime vs. Parent Pentamidine

In silico predictions indicate that pentamidine amidoxime (predicted LogP = 4.19 [1]) is more lipophilic than the parent diamidine pentamidine (reported LogP values between 2.6 and 4.5, with a commonly cited XLogP of ~2.6 [2]; also reported as AlogP 2.88 [3]). Although predicted values vary with computational methodology, the consistent directional trend reflects the lower hydrogen‑bonding capacity and reduced ionisation of the amidoxime group, supporting improved passive membrane permeation.

Lipophilicity Physicochemical Property Membrane Permeability

When to Source Pentamidine Amidoxime (CAS 130349-07-4): Evidence‑Backed Application Scenarios


Standardising CYP450‑Mediated Pentamidine Metabolism Assays

Pentamidine amidoxime is the dominant primary metabolite formed in rat liver S9 fractions (Km = 0.48 mM; Vmax = 29.50 pmol/min/mg protein) and is essential as an authentic reference standard for HPLC method validation and quantification of metabolic conversion in drug–drug interaction studies [1]. Using pentamidine isethionate alone cannot confirm the identity of the mono‑hydroxylated metabolite peak.

Investigating mARC‑Dependent Prodrug Activation Cascades

Because mARC1 reduces pentamidine monoamidoxime to active pentamidine at a higher rate than the bis‑amidoxime, the compound is the preferred substrate for characterising mARC enzyme kinetics, screening novel N‑hydroxylated prodrug candidates, and validating in vitro activation models [2]. Procurement of high‑purity monoamidoxime avoids confounding results from mixed amidoxime species.

Evaluating Intravenous Pharmacokinetics and Tissue Distribution of Amidoxime Intermediates

The rat Pneumocystis carinii model demonstrated that pentamidine monoamidoxime exerts significant anti‑infective activity by the intravenous route but not orally [3]. Researchers studying parenteral pharmacokinetics, biodistribution, or the rate‑limiting reduction of amidoximes in vivo require the mono‑substituted compound as a characterised intermediate, distinct from either the inactive bis‑amidoxime or the dicationic parent drug.

Physicochemical Benchmarking in Prodrug Design Programmes

With a predicted LogP of 4.19, pentamidine amidoxime serves as a more lipophilic benchmark against which novel amidoxime‑ester prodrugs can be compared for membrane permeability and oral absorption potential [4]. Procurement of the mono‑amidoxime allows medicinal chemistry teams to experimentally verify computational permeability predictions and establish structure‑lipophilicity relationships.

Quote Request

Request a Quote for Pentamidine Amidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.